2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Scientific Research Applications
Antibacterial Agents
Derivatives of benzothiazole and benzimidazole, similar in structure to the compound of interest, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant activity against various bacteria, suggesting potential for the development of new antibacterial agents (Ramalingam et al., 2019).
Antimicrobial and Antioxidant Agents
Compounds bearing benzodiazepines with benzimidazole or benzothiazole and indole moieties have been synthesized and showed potent antimicrobial activity against bacteria and fungi, as well as very good antioxidant activity (Naraboli & Biradar, 2017).
Antitumor Activity
New derivatives with benzothiazole phenyl structures have been synthesized and evaluated for antitumor activity. Some of these compounds were found to possess considerable anticancer activity against various cancer cell lines, highlighting the potential of such structures in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Compounds
Novel acetamide derivatives incorporating thiazolidine and thiazole motifs have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These studies reveal the potential therapeutic applications of such compounds in managing oxidative stress and inflammation (Koppireddi et al., 2013).
Precursors for Heterocyclic Compound Synthesis
Functionally substituted benzisoxazoles, which share some structural similarities with the target compound, have been synthesized and identified as promising precursors for the preparation of diverse heterocyclic compounds with potential pharmacological activities (Khodot & Rakitin, 2022).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The presence of the benzo[d][1,3]dioxol-5-yl and thiophen-2-ylmethyl groups may contribute to its binding affinity and specificity .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given its structural features, it may interact with pathways involving aromatic compounds or sulfur-containing molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been fully characterized. Its bioavailability, half-life, and clearance rate are unknown. The presence of the isoxazole ring and the acetamide group may influence its solubility and permeability, affecting its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and function .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(18-9-13-2-1-5-24-13)8-12-7-15(23-19-12)11-3-4-14-16(6-11)22-10-21-14/h1-7H,8-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKYAJYXGWLXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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